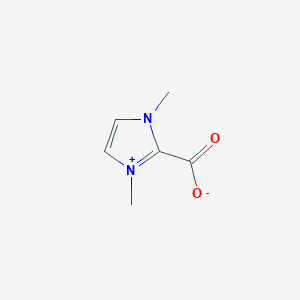

1,3-Dimethylimidazolium-2-carboxylate

Vue d'ensemble

Description

1,3-Dimethylimidazolium-2-carboxylate is a zwitterionic compound that has garnered significant interest in the field of green chemistry. It is a halogen-free ionic liquid known for its high catalytic activity and selectivity, particularly in the synthesis of vicinal diols from cyclic carbonates . This compound is characterized by its unique structure, which includes both positive and negative charges within the same molecule, making it a versatile catalyst in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Dimethylimidazolium-2-carboxylate is typically synthesized through the reaction of 1-methylimidazole with dimethyl carbonate. This process involves both N-alkylation and C-carboxylation, resulting in the formation of the zwitterionic compound rather than the anticipated organic salt . The reaction conditions often include moderate temperatures and the use of solvents such as methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory-scale procedures with potential scaling up. The use of environmentally benign reagents like dimethyl carbonate aligns with green chemistry principles, minimizing waste and avoiding the use of hazardous substances .

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Dimethylimidazolium-2-carboxylate undergoes various types of chemical reactions, including:

Hydrolysis: It acts as a catalyst in the hydrolysis of cyclic carbonates to produce vicinal diols.

Decarboxylation: In certain solvent conditions, it can undergo decarboxylation to form 1,3-dimethylimidazolium cation.

Common Reagents and Conditions

Hydrolysis: The hydrolysis reaction typically involves cyclic carbonates and water, with this compound serving as the catalyst.

Decarboxylation: This reaction can occur in mixtures of water and acetonitrile, leading to the formation of the 1,3-dimethylimidazolium cation.

Major Products

Vicinal Diols: The primary products of the hydrolysis reaction catalyzed by this compound are vicinal diols, such as ethylene glycol.

1,3-Dimethylimidazolium Cation: This is the major product formed during the decarboxylation reaction.

Applications De Recherche Scientifique

Catalytic Applications

1,3-Dimethylimidazolium-2-carboxylate has emerged as an effective organocatalyst in several chemical reactions. Its ability to act as a precursor to N-heterocyclic carbenes enhances its catalytic properties, making it valuable in various synthetic pathways.

Glycolysis of Polyethylene Terephthalate (PET)

A notable application of this compound is in the glycolysis of PET, a common thermoplastic polymer found in consumer products. A study demonstrated that this compound can completely depolymerize post-consumer PET bottles within one hour at elevated temperatures (185 °C) using a specific mass ratio of catalyst to PET and ethylene glycol. The reaction yielded up to 60% of the desired products, outperforming traditional catalysts like 1,3-dimethylimidazolium acetate .

Organocatalysis for Carbon Dioxide Utilization

The compound has also been investigated for its role in carbon dioxide utilization reactions. It acts as a "masked carbene" that can transfer its carbene fragment to various transition-metal complexes, facilitating the conversion of CO2 into useful chemicals. This application is particularly relevant for developing sustainable processes that mitigate greenhouse gas emissions .

Synthesis of Bioactive Compounds

This compound has shown promise in synthesizing bioactive heterocycles, which are crucial in pharmaceutical chemistry.

Synthesis of Indoles

In a study utilizing ionic liquids, this compound was employed in the Fischer indole synthesis. The reaction produced 2,3-disubstituted indoles with yields ranging from 48% to 88%. This method eliminated the need for extensive purification processes typically required in organic synthesis .

Development of Quinoline Derivatives

The compound has also been used as a catalyst for synthesizing quinoline derivatives through a one-pot reaction involving various substrates. This method demonstrated high regioselectivity and efficiency, making it suitable for producing compounds with significant biological activity .

Mechanistic Insights and Structural Studies

Research into the structural characteristics of this compound reveals its zwitterionic nature and stability under various conditions. The compound's crystal structure exhibits pi-stacked rings and hydrogen-bonded sheets, contributing to its unique properties as a catalyst .

Table 1: Catalytic Efficacy of this compound in Glycolysis of PET

| Catalyst | Reaction Conditions | Yield (%) | Time (h) | Reference |

|---|---|---|---|---|

| This compound | 185 °C; 20 mol% | Up to 60% | 1 | |

| 1,3-Dimethylimidazolium acetate | Similar | Lower | Similar |

Table 2: Synthesis of Indoles Using Ionic Liquids

Mécanisme D'action

The mechanism by which 1,3-Dimethylimidazolium-2-carboxylate exerts its catalytic effects involves the formation of a zwitterionic structure that facilitates various chemical reactions. In the hydrolysis of cyclic carbonates, the compound acts as a nucleophile, attacking the carbonate ring and promoting its cleavage to form vicinal diols . The zwitterionic nature of the compound allows it to stabilize reaction intermediates, enhancing the overall reaction efficiency .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Dimethylimidazolium Methyl Carbonate: This compound is an anticipated product in the synthesis of 1,3-Dimethylimidazolium-2-carboxylate but is not formed due to the zwitterionic nature of the latter.

Other Imidazolium-Based Ionic Liquids: Compounds such as 1-ethyl-3-methylimidazolium and 1-butyl-3-methylimidazolium share structural similarities but differ in their specific catalytic properties and applications.

Uniqueness

This compound stands out due to its zwitterionic structure, which imparts unique catalytic properties. Its ability to act as a halogen-free, recyclable catalyst with high activity and selectivity makes it a valuable compound in both academic research and industrial applications .

Activité Biologique

1,3-Dimethylimidazolium-2-carboxylate (DiMeIm-2-COO) is a zwitterionic compound that has garnered attention for its diverse biological activities and catalytic applications. This article explores the biological properties of DiMeIm-2-COO, including its mechanisms of action, applications in various fields, and relevant case studies.

Structure and Properties

This compound consists of a positively charged imidazolium cation and a negatively charged carboxylate anion. Its unique ionic structure contributes to its stability and reactivity in biological systems. The compound forms through the reaction of 1-methylimidazole with dimethyl carbonate, resulting in a zwitterionic form that exhibits significant hydrogen bonding capabilities, enhancing its solubility in various solvents.

The biological activity of DiMeIm-2-COO is attributed to several mechanisms:

- Catalytic Activity : As an organocatalyst, it facilitates reactions through hydrogen bonding and Lewis acid-base interactions. The compound can activate substrates, forming intermediates that drive specific reaction pathways.

- Antimicrobial Properties : Research indicates that DiMeIm-2-COO exhibits antimicrobial activity against various pathogens. Its effectiveness is linked to its ability to disrupt microbial membranes and inhibit essential cellular processes .

Biological Applications

- Antiviral and Antifouling Activities : DiMeIm-2-COO has shown promising antiviral properties, particularly against viruses like HIV and influenza. Additionally, it has antifouling capabilities, making it suitable for applications in marine coatings .

- Biocatalysis : The compound has been utilized in biocatalytic processes due to its ability to stabilize enzymes under harsh conditions. This stability allows enzymes to maintain their activity while promoting reactions at elevated temperatures .

- Synthetic Chemistry : DiMeIm-2-COO serves as a versatile synthon in organic synthesis, facilitating reactions such as Knoevenagel condensation and Wittig reactions. Its role as a catalyst enhances reaction yields and selectivity .

1. Glycolysis of PET

A study demonstrated the use of DiMeIm-2-COO as an effective organocatalyst for the glycolysis of polyethylene terephthalate (PET). The reaction achieved high conversion rates and selectivity for desired products, showcasing the compound's potential in recycling applications .

2. Antiviral Activity Assessment

In vitro studies assessed the antiviral efficacy of DiMeIm-2-COO against various viral strains. Results indicated significant reductions in viral load, highlighting its potential as a therapeutic agent in antiviral drug development .

Comparative Analysis of Biological Activity

| Property | This compound | Other Imidazolium Derivatives |

|---|---|---|

| Antiviral Activity | High | Moderate |

| Antimicrobial Activity | Significant | Variable |

| Catalytic Efficiency | High | Depends on structure |

| Stability Under Harsh Conditions | Excellent | Varies |

Research Findings

Recent studies emphasize the importance of structural modifications on the biological activity of imidazolium derivatives. Variations in alkyl chain length on the imidazolium ring significantly affect catalytic efficiency and biological properties . For instance, shorter alkyl chains generally enhance antimicrobial activity due to better membrane interaction.

Q & A

Basic Research Questions

Q. What are the key synthetic methods for preparing 1,3-dimethylimidazolium-2-carboxylate, and how can halide contamination be minimized?

The compound is synthesized via zwitterionic pathways or by reacting imidazole derivatives with dimethyl carbonate (DMC). Halide-free protocols involve using protic acids (e.g., trifluoroacetic acid) to avoid halogenated byproducts. For example, 1-ethylimidazole and methyl trifluoroacetate react at 100°C for 24 hours, followed by washing with 1,1,1-trichloroethane and vacuum drying to yield high-purity ionic liquids . Avoiding halide-containing reagents ensures compatibility with transition metal catalysts, critical for catalytic applications.

Q. How does this compound act as a precursor for N-heterocyclic carbenes (NHCs)?

The compound undergoes thermal decarboxylation to generate stable NHCs, which are air- and water-tolerant. This process is facilitated by the zwitterionic structure, where the carboxylate group stabilizes the intermediate. The resulting NHCs can coordinate to metals (Rh, Ir, Ru, Pt, Pd) under mild conditions, enabling applications in organometallic catalysis. Reaction conditions (e.g., solvent polarity, temperature) dictate whether mono-, bis-, or tris-NHC complexes form .

Q. What role does this compound play in dissolving cellulose, and what factors influence its efficiency?

As a carboxylate-based ionic liquid, it disrupts cellulose hydrogen bonds via electrostatic interactions. Key factors include:

- Anion basicity : Stronger basicity enhances dissolution.

- Temperature : Optimal dissolution occurs at 80–100°C.

- Water content : <1% moisture is critical to prevent precipitation .

Experimental studies show dissolution capacities up to 15 wt% for microcrystalline cellulose, making it a green solvent for biomass processing.

Q. Why is this compound advantageous in catalytic reactions compared to traditional solvents?

Its ionic nature provides low volatility, thermal stability, and tunable polarity. These properties enable biphasic catalysis, simplifying catalyst recovery. For example, in cyclic carbonate synthesis, it acts as both solvent and catalyst, achieving >95% yield of vicinal diols under mild conditions (60°C, 6 hours) .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations elucidate the reaction mechanism of cyclic carbonate hydrolysis catalyzed by this compound?

DFT studies reveal a two-step mechanism:

Nucleophilic attack : The carboxylate anion activates water, facilitating ring-opening of ethylene carbonate.

Proton transfer : The zwitterionic structure stabilizes transition states, lowering the activation energy (ΔG‡ ≈ 25 kJ/mol).

Key intermediates include a tetrahedral oxyanion and a hydrogen-bonded network between the ionic liquid and substrate. These insights guide the design of more efficient zwitterionic catalysts .

Q. How does this compound enable selective NHC transfer to transition metals, and what determines coordination geometry?

The "two-cis-site" model explains selectivity:

- Metal prerequisites : Two adjacent coordination sites are required for NHC-CO₂ binding and subsequent CO₂ elimination.

- Solvent effects : Polar solvents (e.g., acetone) promote chloride dissociation from Rh(cod)Cl, enhancing NHC coordination .

For example, [Pd(NHC)₃OAc]OAc forms in acetone, while nonpolar solvents favor mono-NHC complexes.

Q. What experimental and computational strategies optimize cellulose dissolution efficiency in carboxylate ionic liquids?

- In-situ FTIR/Raman spectroscopy : Monitors hydrogen bond disruption in real time.

- Molecular dynamics simulations : Predict anion-cellulose interaction energies (e.g., −45 kJ/mol for carboxylate vs. −30 kJ/mol for chloride).

- Co-solvents : Adding DMSO reduces viscosity, improving dissolution kinetics .

Q. How does this compound enhance n-type doping in zinc oxide (ZnO) films for electronic applications?

Thermally activated decarboxylation releases CO₂, generating NHCs that dope ZnO via:

- Reduced defect density : Doping decreases oxygen vacancies (from 10²⁰ to 10¹⁸ cm⁻³).

- Improved crystallinity : XRD shows sharper (002) peaks, enhancing electron mobility (μe ≈ 15 cm²/V·s vs. 5 cm²/V·s undoped).

This method is scalable for flexible electronics and organic photovoltaics .

Q. How do solvent properties influence the catalytic performance of this compound in multiphase systems?

- Polarity : Higher polarity increases ion dissociation, boosting catalytic activity.

- Viscosity : Lower viscosity improves mass transfer; e.g., THF reduces reaction time by 30% compared to DMF.

- Phase behavior : Biphasic systems (e.g., ionic liquid/hexane) enable facile catalyst recycling without activity loss .

Propriétés

IUPAC Name |

1,3-dimethylimidazol-1-ium-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-7-3-4-8(2)5(7)6(9)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESZXGSSISDCNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C[N+](=C1C(=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467811 | |

| Record name | 1,3-Dimethyl-1H-imidazol-3-ium-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536755-29-0 | |

| Record name | 1,3-Dimethyl-1H-imidazol-3-ium-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethylimidazolium-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.